molecular formula C22H24N4O2S B2972849 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1286727-52-3

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2972849
CAS RN: 1286727-52-3
M. Wt: 408.52
InChI Key: WJKSLQSVOMHJNJ-UHFFFAOYSA-N
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Description

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone, also known as AMPTM, is a novel compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

Antiviral Activity

The indole nucleus, present in this compound, has been associated with antiviral properties. Researchers have synthesized derivatives of indole, and some of them exhibit inhibitory activity against viruses. For instance:

Anticancer Potential

While direct evidence for our compound is limited, indole derivatives have been studied extensively for their antitumor properties. Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are examples of clinically used anticancer agents containing the indole core .

Anti-HIV Activity

Indole derivatives have been explored as anti-HIV agents. Although our compound hasn’t been directly tested, its structural features warrant further investigation in this context .

Plant Protection Applications

The isothiazole and piperazine components may contribute to plant protection. Similar compounds have been used in insecticides, fungicides, and plant growth regulators .

Antioxidant and Anti-Inflammatory Effects

While not specifically studied for our compound, indole derivatives have demonstrated antioxidant and anti-inflammatory activities. These properties are essential for potential therapeutic applications.

Mechanism of Action

properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-15-3-5-16(6-4-15)20-19(23)21(29-24-20)22(27)26-13-11-25(12-14-26)17-7-9-18(28-2)10-8-17/h3-10H,11-14,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKSLQSVOMHJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

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